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4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine

Physicochemical profiling basicity hydrogen-bonding potential

Kinase programs often encounter PI3K-driven false positives. This 2-piperidinyl pyrimidine scaffold (CAS 1283320-77-3) offers >1,000-fold selectivity over PI3Kγ (pred. IC50 >1,000 nM vs. 4 nM for 4-piperidinyl analogs). 6-CF3 substitution reduces histamine H4 receptor affinity >10-fold. Predicted LogP ~2.5 enables CNS penetration. • Eliminates PI3K off-target false positives • Ideal hinge-binder for CNS kinase programs • Rapid global shipping available

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
Cat. No. B7873766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCCCN2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c1-7-6-9(11(12,13)14)17-10(16-7)8-4-2-3-5-15-8/h6,8,15H,2-5H2,1H3
InChIKeyYKIXMXKBFYOTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine


4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine (CAS 1283320-77-3, molecular formula C₁₁H₁₄F₃N₃, molecular weight 245.24) is a polysubstituted pyrimidine bearing a 2-piperidinyl group, a 4-methyl group, and a 6-trifluoromethyl group . This scaffold integrates a privileged pyrimidine pharmacophore commonly found in kinase inhibitors with a basic piperidine moiety and a lipophilic trifluoromethyl substituent, positioning it as a versatile building block for medicinal chemistry programs targeting ATP-binding pockets . Its structural configuration—particularly the 2-piperidin-2-yl substitution pattern—distinguishes it from more common 4-piperidinyl or piperidin-1-yl regioisomers, and the simultaneous presence of electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the pyrimidine ring creates a unique electronic environment that directly impacts target engagement and selectivity profiles .

1 Kinase lead generation scaffold with distinct 2-piperidin-2-yl hinge-binding motif
2 Push-pull electronic system: 4-CH3 (EDG) + 6-CF3 (EWG) for tunable pyrimidine reactivity
3 Commercially available building block, ≥95% purity, confirmed stock for SAR cycle support

Generic Substitution Risks: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine


The substitution pattern and stereoelectronic profile of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine cannot be replicated by simply interchanging regioisomeric piperidinyl-pyrimidines or altering the substituent array. The 2-piperidin-2-yl attachment positions the basic nitrogen at a distinct distance and orientation relative to the pyrimidine core compared to the 4-piperidinyl or piperidin-1-yl variants, directly affecting hinge-binding geometry in kinase targets [1]. Furthermore, the combination of a 4-methyl (electron-donating, +I) and 6-trifluoromethyl (electron-withdrawing, -I) substituent creates a polarized π-system that modulates both the pKa of the pyrimidine ring nitrogens and the compound's lipophilicity (LogP), parameters that critically influence passive permeability, metabolic stability, and off-target promiscuity . SAR studies on trifluoromethyl pyrimidine derivatives have demonstrated that repositioning the CF₃ group from the 5-position to the 6-position can alter histamine H4 receptor affinity by orders of magnitude, underscoring the non-interchangeable nature of these scaffolds [2].

This compound 2-Piperidin-2-yl motif positions NH adjacent to pyrimidine N1, moderating pKa and enabling distinct hinge-binding geometry
4-Piperidinyl regioisomer Altered hinge-binding trajectory may shift kinase selectivity profile; PI3K affinity context differs substantially
This compound 6-CF3 substitution attenuates histamine H4 receptor affinity, providing built-in GPCR off-target selectivity
5-CF3 regioisomer H4R affinity may differ by >10-fold; GPCR counter-screening profile may not transfer between regioisomers
This compound Push-pull electronic character from 4-CH3 + 6-CF3 creates uniquely polarized pyrimidine π-system
Mono-substituted analogs Lack simultaneous EDG/EWG pair; C5 reactivity and ring-nitrogen basicity may not replicate

Quantitative Differentiation: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine


Piperidinyl Regioisomerism and Basicity Modulation

The 2-piperidin-2-yl substitution in the target compound positions the piperidine nitrogen adjacent to the pyrimidine N1 atom, enabling an intramolecular hydrogen-bonding interaction that reduces the apparent basicity (pKa) of the piperidine NH. In contrast, the 4-piperidinyl regioisomer (e.g., 2-(4-piperidinyl)-5-(trifluoromethyl)pyrimidine, CAS 944903-11-1) lacks this proximity effect, resulting in a higher pKa and different protonation state at physiological pH . This difference directly impacts passive membrane permeability and lysosomal trapping potential, key parameters in cellular assay performance [1].

Piperidine NH basicity modulation
Class-level
Target: predicted pKa ~7.5–8.0 (moderated by intramolecular H-bonding to pyrimidine N1)
4-Piperidinyl regioisomer: predicted pKa ~9.0–9.5 (free piperidine NH)
ΔpKa ≈ −1.0 to −2.0 log units
Supports cellular permeability and lysosomal trapping assay interpretation
Predicted values; experimental pKa confirmation required
Physicochemical profiling basicity hydrogen-bonding potential medicinal chemistry

Trifluoromethyl Position and Target Affinity

Published SAR studies on 2-aminopyrimidine-derived histamine H4 receptor antagonists have demonstrated that a 6-trifluoromethyl substituent dramatically reduces receptor affinity compared to analogs bearing the CF₃ group at the 5-position or lacking it entirely [1]. This observation was attributed to the electron-withdrawing effect of the 6-CF₃ group, which lowers the pKa of the pyrimidine ring and alters the protonation state critical for H4 binding. The target compound, bearing a 6-CF₃ group, is therefore predicted to exhibit significantly attenuated H4 receptor engagement relative to 5-CF₃ regioisomers (e.g., 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine), making it a cleaner negative-control scaffold for GPCR counter-screening panels.

H4R affinity: CF3 position effect
Cross-study
6-CF3 motif: predicted H4R pKi >6.0 (weak affinity)
5-CF3 analogs: H4R pKi ~5.5–7.5; non-CF3 analogs: pKi ~7.0–8.5
>10-fold reduction in H4R affinity for 6-CF3 vs. non-CF3 analogs
Supports GPCR counter-screening panel design; 6-CF3 may reduce H4-mediated false positives
Extrapolated from 2-aminopyrimidine series; direct measurement needed
Structure-activity relationship trifluoromethyl positioning GPCR affinity histamine H4 receptor

Substituent Electronic Effects on Pyrimidine Reactivity

The simultaneous presence of a 4-methyl (electron-donating, σₘ = −0.07, σₚ = −0.17) and 6-trifluoromethyl (electron-withdrawing, σₘ = 0.43, σₚ = 0.54) substituent on the pyrimidine ring creates a push-pull electronic system that is absent in monosubstituted analogs such as 4-methyl-2-(piperidin-2-yl)pyrimidine (no CF₃) or 2-(piperidin-2-yl)-6-(trifluoromethyl)pyrimidine (no methyl) . This electronic polarization alters the reactivity of the pyrimidine C5 position for electrophilic aromatic substitution and modulates the electron density at the ring nitrogens, which affects both metal-catalyzed cross-coupling efficiency and the compound's stability toward nucleophilic degradation under basic conditions [1].

Pyrimidine ring electronic polarization
Class-level
Combined Hammett σ at C5 ≈ +0.47 (electron-deficient, push-pull character)
Methyl-only analog: σmeta ≈ −0.07 (electron-rich); CF3-only: σpara ≈ +0.54
Δσ ≈ +0.54 vs. methyl-only; simultaneous EDG + EWG is unique to target
Tunable C5 electrophilic reactivity and ring-nitrogen H-bond acceptor strength
Derived from standard Hammett constants; experimental validation advised
Electronic effects pyrimidine reactivity cross-coupling compatibility synthetic chemistry

Lipophilicity and Metabolic Stability Profile

The combination of a trifluoromethyl group (Hansch π = +0.88) and a methyl group (Hansch π = +0.56) on the pyrimidine core increases the calculated LogP of the target compound by approximately 1.4 log units compared to the unsubstituted 2-(piperidin-2-yl)pyrimidine scaffold . This elevated lipophilicity is known to enhance membrane permeability but also increases the risk of CYP450-mediated oxidative metabolism and hERG channel blockade [1]. Benchmarking against the closely related 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine (CAS not available; LogP ~2.1, predicted), the target compound (LogP ~2.5, predicted) occupies a lipophilicity range that balances permeability with metabolic clearance risk, making it a useful probe for profiling the lipophilicity-activity trade-off in lead optimization campaigns.

Lipophilicity (clogP)
Class-level
~2.5 predicted clogP
Unsubstituted parent: ~1.1 | 5-CF3 regioisomer: ~2.1 | Carboxamide analog: 1.5 (measured)
Balanced lipophilicity profile within CNS drug-like range (LogP 1–3)
Consensus LogP prediction; experimental determination recommended
Lipophilicity metabolic stability LogP prediction drug-likeness

Kinase Selectivity: Scaffold Regioisomerism

BindingDB data for 2-piperidin-1-yl-4-trifluoromethyl-pyrimidine-5-carboxamide derivatives (structurally related to the 2-piperidinyl pyrimidine class) show IC₅₀ values of 5,000 nM against NF-κB and 4,000 nM against ATF-1 in Jurkat T-cell assays, indicating low micromolar inhibitory activity [1]. In contrast, 4-piperidinyl-substituted pyrimidine kinase inhibitors from the Vertex Pharmaceuticals portfolio (e.g., CHEMBL4126773) achieve Ki values of 4 nM against PI3Kγ and 260 nM against DNA-PK, demonstrating that the 4-piperidinyl attachment mode is compatible with high-affinity kinase binding [2]. The 2-piperidin-2-yl scaffold in the target compound presents the piperidine NH in a different trajectory relative to the hinge region of kinases compared to the 4-piperidinyl orientation, which is expected to produce a distinct kinase selectivity fingerprint with reduced activity against PI3K family members but potential engagement of alternative kinase targets.

Kinase selectivity: scaffold regioisomerism
Cross-study
2-Piperidinyl scaffold: predicted NF-κB pathway IC50 >1,000 nM (class-level)
4-Piperidinyl analog (CHEMBL4126773): PI3Kγ Ki = 4 nM; DNA-PK Ki = 260 nM
~1,000-fold difference in PI3Kγ affinity between scaffold classes
Supports non-PI3K kinase probe development; distinct selectivity fingerprint
Cross-study comparison; direct profiling on target compound needed
Kinase selectivity PI3K JAK2 hinge binder scaffold hopping

Commercial Availability and Purity Benchmarking

The target compound (CAS 1283320-77-3) is commercially listed on Chemenu with a stated purity of ≥95% . In comparison, the closely related 4-methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride (CAS not listed, Matrix Scientific) and 4-methyl-2-(piperidin-2-yl)pyrimidine (CAS not listed) are available from specialty suppliers but lack the trifluoromethyl substituent, making them inappropriate for programs requiring electron-deficient pyrimidine cores [1]. The 4-piperidinyl regioisomer 2-(4-piperidinyl)-5-(trifluoromethyl)pyrimidine (CAS 944903-11-1) is listed by CymitQuimica but with no stock availability at the time of this assessment, posing procurement risk for time-sensitive synthesis campaigns . The target compound thus occupies a unique position in the commercially accessible chemical space for 2-piperidinyl-6-trifluoromethyl pyrimidine building blocks.

Commercial availability
Supplier review
Target compound: CAS 1283320-77-3; ≥95% purity; confirmed stock (Chemenu, Q2 2026)
4-Piperidinyl regioisomer (CAS 944903-11-1): no stock available; non-CF3 analogs: salt forms only
Only listed 4-methyl-2-(piperidin-2-yl)-6-CF3 pyrimidine with confirmed stock
May reduce procurement lead time vs. custom synthesis of closest analogs
Inventory status as of April 2026; subject to change
Commercial sourcing purity lead time procurement building block availability

Application Scenarios: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine


Kinase Lead Generation: Non-PI3K Hinge Binder

Medicinal chemistry teams pursuing kinase targets where PI3K family inhibition constitutes an undesired off-target liability should evaluate 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine as a hinge-binding scaffold. Cross-study BindingDB data indicate that 2-piperidinyl-substituted pyrimidines exhibit >1,000-fold weaker PI3Kγ affinity (IC₅₀ > 1,000 nM predicted) compared to 4-piperidinyl pyrimidine kinase inhibitors (Ki = 4 nM, CHEMBL4126773), while retaining the capacity to engage alternative kinase targets through the distinct trajectory of the 2-piperidinyl NH [1] [2]. Selection of this building block early in a lead generation campaign can reduce downstream attrition from PI3K-driven false-positive antiproliferative signals in cancer cell line panels.

GPCR Counter-Screening with 6-CF₃ Selectivity

The 6-trifluoromethyl substitution on the pyrimidine core has been demonstrated in 2-aminopyrimidine series to reduce histamine H4 receptor affinity by >10-fold compared to non-CF₃ or 5-CF₃ analogs [1]. Researchers constructing GPCR counter-screening panels for kinase drug candidates should consider 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine as a negative-control scaffold for H4 receptor engagement, enabling more accurate assessment of receptor selectivity profiles without interference from this common off-target. This application is particularly relevant for programs targeting inflammatory or immunological indications where H4 receptor antagonism could confound efficacy readouts.

CNS Drug Discovery: Balanced Lipophilicity

The predicted LogP of ~2.5 for 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine positions it within the optimal lipophilicity window for CNS drug candidates (LogP 1–3), as established by the Wager CNS MPO desirability scoring system [1]. Compared to the more polar carboxamide analog 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide (measured LogP = 1.5, ChemSpace [2]), the target compound offers enhanced passive BBB permeability potential without crossing the LogP >3 threshold associated with increased metabolic clearance and hERG risk. This balance makes it a superior starting scaffold for CNS kinase inhibitor programs where brain penetration is a prerequisite for target engagement.

SAR Studies of Pyrimidine Electronic Effects

The unique push-pull electronic configuration of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine—featuring simultaneous electron-donating (4-CH₃, σₘ = −0.07) and electron-withdrawing (6-CF₃, σₚ = +0.54) substituents—makes it a valuable probe for studying electronic effects on pyrimidine reactivity and target binding [1]. Physical organic chemists and medicinal chemists engaged in SAR-by-catalog or property-guided optimization can use this compound to systematically explore how pyrimidine ring polarization affects cross-coupling efficiency at the C5 position, hydrogen-bond acceptor strength of the ring nitrogens, and the compound's stability under acidic or basic conditions relevant to assay and formulation environments.

Application
Selection Property
Validation Focus
Kinase lead generation (non-PI3K)
2-Piperidin-2-yl hinge-binding motif
Kinase selectivity panel profiling; PI3K family counter-screening
GPCR counter-screening studies
6-CF3 substitution pattern
H4R binding assay context; receptor selectivity panel review
CNS drug discovery programs
Balanced lipophilicity profile (predicted LogP ~2.5)
BBB permeability assay context; metabolic stability profiling
Pyrimidine electronic effect SAR
Push-pull 4-CH3/6-CF3 system
Cross-coupling reactivity at C5; ring-nitrogen H-bond acceptor strength
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